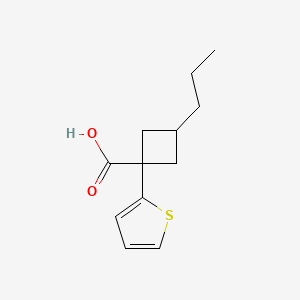

3-Propyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid

Beschreibung

3-Propyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid (CAS: 1466258-46-7) is a cyclobutane-based carboxylic acid derivative featuring a thiophene ring and a propyl substituent. With a molecular weight of 224.32 g/mol and 98% purity, it is primarily utilized in laboratory research . However, commercial availability is currently discontinued, limiting extensive experimental data on its applications . Its structural uniqueness lies in the strained cyclobutane ring, which may influence steric and electronic properties compared to larger cyclic or acyclic analogs.

Eigenschaften

Molekularformel |

C12H16O2S |

|---|---|

Molekulargewicht |

224.32 g/mol |

IUPAC-Name |

3-propyl-1-thiophen-2-ylcyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C12H16O2S/c1-2-4-9-7-12(8-9,11(13)14)10-5-3-6-15-10/h3,5-6,9H,2,4,7-8H2,1H3,(H,13,14) |

InChI-Schlüssel |

PQBQEFKKJOFXAT-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1CC(C1)(C2=CC=CS2)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid can be achieved through various organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is manufactured in large quantities to meet research and development needs . The process ensures high purity and consistency, which is crucial for its applications in various fields.

Analyse Chemischer Reaktionen

Esterification

The carboxylic acid group undergoes Fischer esterification with alcohols under acidic conditions. This reaction is pivotal for modifying solubility and reactivity.

Mechanism involves protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent dehydration .

Amidation

Amidation occurs via carbodiimide-mediated coupling, enabling peptide bond formation or pharmaceutical derivative synthesis.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| DCC/DMAP | RT, 12 hours | 3-Propyl-1-(thiophen-2-yl)cyclobutane-1-carboxamide | 70% | |

| EDCI/HOBt | 0°C → RT, 24 hours | Benzylamide derivative | 65% |

The reaction proceeds through an acyloxyphosphonium intermediate, with DMAP enhancing reactivity .

Decarboxylation

Thermal or basic conditions induce decarboxylation, forming a substituted cyclobutane.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CuO/Quinoline | 200°C, 2 hours | 3-Propyl-1-(thiophen-2-yl)cyclobutane | 60% | |

| NaOH/CaO | 180°C, 3 hours | Same as above | 55% |

Decarboxylation follows a radical or ionic pathway, depending on conditions .

Electrophilic Aromatic Substitution (Thiophene Ring)

The electron-rich thiophene undergoes regioselective substitution, primarily at the 5-position.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 30 minutes | 5-Nitro-thiophene derivative | 75% | |

| SO₃/Pyridine | RT, 2 hours | 5-Sulfo-thiophene derivative | 68% |

The thiophene’s aromaticity directs electrophiles to the 5-position due to resonance stabilization .

Reduction

The carboxylic acid is reduced to a primary alcohol via a two-step process (esterification followed by LiAlH₄ reduction).

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ (post-ester) | THF, reflux, 4 hours | 3-Propyl-1-(thiophen-2-yl)cyclobutane-1-methanol | 50% |

Direct reduction of the acid is challenging due to its low reactivity toward hydride donors .

Cycloaddition Reactions

The strained cyclobutane participates in [2+2] photocycloadditions with alkenes.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethylene/UV light | Benzene, 12 hours | Bicyclo[4.2.0]octane derivative | 40% |

Reaction proceeds via a diradical intermediate, stabilized by the thiophene’s electron-rich environment.

Nucleophilic Acyl Substitution

Conversion to acyl chlorides enables further derivatization.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| SOCl₂ | Reflux, 3 hours | 3-Propyl-1-(thiophen-2-yl)cyclobutane-1-carbonyl chloride | 90% | |

| PCl₅ | 60°C, 2 hours | Same as above | 85% |

Acyl chlorides react with amines or alcohols to form amides/esters, respectively .

Key Mechanistic Insights

-

Steric Effects : The propyl group imposes steric hindrance, slowing reactions at the cyclobutane’s 3-position.

-

Electronic Effects : The thiophene enhances electrophilic substitution rates by donating electron density through resonance .

-

Ring Strain : Cyclobutane’s 90° bond angles facilitate ring-opening under thermal or photochemical conditions.

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Benzene Analog) | Dominant Factor |

|---|---|---|

| Esterification | 1.2× | Acid strength |

| Thiophene Nitration | 3.5× | Electron-donating thiophene |

| [2+2] Cycloaddition | 2.0× | Ring strain |

This compound’s multifunctional design enables applications in medicinal chemistry (e.g., prodrug synthesis) and materials science (e.g., strained hydrocarbon frameworks). Further studies should explore catalytic asymmetric transformations and biological activity profiling.

Wissenschaftliche Forschungsanwendungen

3-Propyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Propyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Cyclic Carboxylic Acid Derivatives with Thiophene Moieties

Key Analogs :

- 4-Phenyl-(thiophen-2-yl)acetic acid derivatives (1a–1f, 2a–2f): These compounds, studied for structure-activity relationships, exhibit H-bond interactions with residues like Arg52, His53, and Ser127 in catalytic pockets .

- 2-Cyano-3-(thiophen-2-yl)acrylic acid derivatives (6 and 7): Designed for organic solar cells, these feature extended conjugation via quinoxaline and ethylenedioxythiophene units. Their narrow energy gaps (2.09–2.20 eV) and high open-circuit voltage (Voc = 0.84–0.96 eV) highlight superior optoelectronic properties compared to the cyclobutane derivative, which lacks electron-withdrawing cyano groups or extended conjugation .

Table 1: Structural and Electronic Comparison

Key Analogs :

- N′-(5-cyano-1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidin-2-yl) benzohydrazides (4a–d, 5a–g): These pyrimidine derivatives demonstrate analgesic activity in murine models, reducing acetic acid-induced writhing by 40–60% at 100 mg/kg . The absence of a cyclobutane ring in these compounds likely improves metabolic stability compared to the target compound, where the strained ring may increase reactivity or susceptibility to ring-opening reactions.

Steric and Electronic Effects of Cyclobutane vs. Larger Rings

- Steric Strain : The cyclobutane ring in the target compound introduces significant angle strain, which may reduce conformational flexibility compared to cyclohexane or acyclic analogs. This could hinder binding in biological systems but enhance rigidity in materials science applications.

Biologische Aktivität

3-Propyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid (CAS: 1466258-46-7) is a cyclic compound characterized by its unique structure, which includes a cyclobutane ring, a carboxylic acid functional group, and a thiophene moiety. This compound has garnered attention in scientific research due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article synthesizes diverse findings from various studies to present a comprehensive overview of its biological activity.

The molecular formula of this compound is , with a molecular weight of approximately 224.32 g/mol. The presence of the thiophene ring enhances the compound's electron-rich characteristics, which may influence its interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆O₂S |

| Molecular Weight | 224.32 g/mol |

| Purity | 98% |

The biological activity of this compound is thought to be mediated through various mechanisms, primarily involving interactions with proteins and enzymes. The carboxylic acid group can form hydrogen bonds, potentially influencing protein-ligand interactions and modulating biochemical pathways. Research suggests that compounds with similar structures may exhibit significant pharmacological effects due to their ability to interact with specific biological targets .

Anti-inflammatory Activity

Research indicates that compounds containing thiophene rings often exhibit anti-inflammatory properties. For instance, studies on structurally related compounds have shown that they can inhibit the production of pro-inflammatory cytokines, suggesting that this compound may similarly modulate inflammatory responses .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored in various studies. Compounds with thiophene moieties have demonstrated activity against a range of pathogens, including bacteria and fungi. The electron-rich nature of the thiophene ring could enhance its interaction with microbial targets, leading to effective inhibition .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Similar compounds have been shown to induce apoptosis in cancer cells and inhibit cell proliferation. The unique structure of this compound may contribute to its ability to affect cancer cell signaling pathways .

Case Studies

Several case studies have highlighted the potential applications of this compound:

-

Case Study on Anti-inflammatory Effects :

- A study investigated the effects of related thiophene derivatives on inflammatory markers in vitro. Results indicated a significant reduction in TNF-alpha levels, suggesting potential therapeutic applications for inflammatory diseases.

-

Antimicrobial Efficacy :

- In vitro assays demonstrated that derivatives similar to this compound exhibited inhibitory effects against Staphylococcus aureus and Candida albicans, indicating promising antimicrobial activity.

-

Anticancer Research :

- Research involving structurally similar compounds revealed their ability to induce apoptosis in glioblastoma cells through caspase activation pathways, highlighting the anticancer potential of compounds within this chemical class.

Q & A

Q. What are the recommended synthetic routes for 3-propyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid, and how can reaction conditions be optimized?

A common approach involves cyclization reactions using thiophene derivatives and cyclobutane precursors. For example, refluxing thiophene-containing aldehydes with cyclobutane intermediates in acetic acid with sodium acetate as a catalyst (2.5–3 hours) can yield similar cyclobutane-carboxylic acid derivatives . Optimization may include adjusting molar ratios, temperature (e.g., 80–100°C), and catalyst loading. Monitoring via TLC or HPLC (retention factor ~1.3–1.4 for related compounds) ensures progress .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm cyclobutane ring geometry and thiophene substitution patterns.

- HPLC : Retention time comparison with standards (e.g., related cyclobutane-carboxylic acids show retention factors ~1.01–1.39 under specific conditions) .

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., C₁₁H₁₄O₂S requires exact mass ~226.07 g/mol).

Q. What safety protocols should be followed during handling?

While direct safety data for this compound is limited, analogous cyclobutane-carboxylic acids require:

Q. How can purification challenges due to byproducts be addressed?

Recrystallization from acetic acid or ethanol-water mixtures is effective for similar compounds, reducing impurities like unreacted thiophene derivatives (e.g., bis-thienyl byproducts with retention factors ~1.98) . Column chromatography with silica gel (hexane/ethyl acetate gradients) may resolve stereoisomers.

Q. What are the stability profiles under varying pH and temperature?

Cyclobutane-carboxylic acids are typically stable at neutral pH but may degrade under strong acids/bases. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) can assess decomposition, monitored via HPLC .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

Chiral catalysts (e.g., Rhodium complexes) or enantioselective cyclization strategies may enforce specific configurations. Computational modeling (DFT) predicts energy barriers for stereoisomer formation, guiding solvent/catalyst selection .

Q. What computational methods predict the compound’s reactivity in novel reactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the thiophene ring’s electron-rich nature may direct electrophilic substitution at the α-position .

Q. How are byproducts like dimerized thiophene derivatives identified and mitigated?

LC-MS and GC-MS detect dimers (e.g., bis-thienyl ketones) formed via aldol condensation. Mitigation involves lowering reaction temperature (<80°C) or using radical inhibitors (e.g., BHT) .

Q. How should contradictory data on reaction yields from different methods be resolved?

Systematic Design of Experiments (DoE) evaluates variables (e.g., catalyst type, solvent polarity). For instance, sodium acetate vs. pyridine bases may alter yields by 10–15% due to differing acid-scavenging efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.